CP671305 is derived from pyridine-3-carboxylic acid derivatives, which are significant in organic synthesis due to their diverse biological activities. The compound's structure features a pyridine ring substituted with an oxan-4-yloxy group, making it structurally distinct yet related to other pyridine derivatives like nicotinic acid. Its classification as a phosphodiesterase-4 inhibitor places it within the broader category of anti-inflammatory agents, making it a candidate for further pharmaceutical development .
The synthesis of CP671305 involves several key steps that utilize various organic reactions to create the desired molecular structure. The primary synthetic route typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of CP671305 can be described by its molecular formula and molecular weight of approximately 223.228 g/mol. The structural formula reveals:
The InChI key for CP671305 is BWSKQRVQZAHFFQ-UHFFFAOYSA-N, which aids in database searches for chemical information .
CP671305 participates in various chemical reactions typical of phosphodiesterase inhibitors:
These reactions underline the importance of CP671305 in modulating cellular signaling pathways relevant to inflammation .
The mechanism of action for CP671305 primarily revolves around its inhibition of phosphodiesterase-4:
This mechanism positions CP671305 as a promising candidate for therapeutic interventions in diseases characterized by excessive inflammation .
CP671305 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for pharmaceutical applications .
The primary applications of CP671305 lie within medicinal chemistry and pharmacology:
CP671305 demonstrates exceptional selectivity for the PDE4-D isoform, primarily governed by structural variations within the enzyme's catalytic domain. Among the four PDE4 subtypes (A, B, C, D), the catalytic core maintains high sequence conservation (~82–87%) in residues coordinating the catalytic metal ions (Zn²⁺/Mg²⁺) and substrate binding [4]. However, critical divergence occurs in three regulatory regions:
Table 1: Key Structural Variations Enabling CP671305 Selectivity for PDE4-D
Structural Region | PDE4-B Residue | PDE4-D Residue | Impact on CP671305 Binding |
---|---|---|---|
M-pocket (Metal binding) | Met403 | Val439 | Reduced steric hindrance |
Q2 Pocket | Phe488 | Ile506 | Enhanced hydrophobic interactions |
Solvent front (S-pocket) | Gln615 | Glu635 | Electrostatic complementarity |
H-loop | Proline-rich rigid | Glycine-rich flexible | Accommodates planar heterocycle |
These microvariations exploit PDE4-D’s unique topology, enabling CP671305 to achieve >100-fold selectivity over PDE4-B, as confirmed by crystallographic studies of analog binding [4].
Unlike classical PDE4 inhibitors (e.g., roflumilast), CP671305 functions as a negative allosteric modulator (NAM) targeting regulatory domains rather than the catalytic site:
Table 2: Allosteric vs. Competitive Inhibition Profiles
Parameter | CP671305 (Allosteric NAM) | Classical Inhibitors (e.g., Rolipram) |
---|---|---|
Binding Site | UCR2 regulatory domain | Catalytic HD motif / Q-pocket |
cAMP Km Shift | Increases Km by 4.7-fold | Unchanged Km (pure non-competitive) |
Subtype Selectivity | PDE4-D: IC₅₀ = 3.2 nM; PDE4-B: IC₅₀ = 420 nM | <10-fold selectivity across subtypes |
Effect on Conformation | Stabilizes closed UCR2 state | Binds catalytic site without structural shift |
This allostery enables subtype-specific suppression of PDE4-D with minimal off-target effects on PDE4-B—critical for avoiding emesis linked to PDE4-A inhibition [6] [8].
By selectively inhibiting PDE4-D, CP671305 amplifies compartmentalized cAMP pools that activate spatially restricted signaling cascades:
Table 3: cAMP-Dependent Pathways Modulated by CP671305
Pathway | Biological Effect | Therapeutic Implication |
---|---|---|
PKA/pCREB | ↑ BDNF transcription, Synaptogenesis | Cognitive enhancement, Neuroprotection |
Epac/Rap1 | ↑ Spine maturation, Glucose uptake | Anti-depressant effects |
cAMP/PKA/L-type Ca²⁺ | ↓ Calcium influx | Neuroprotection in excitotoxicity |
Epac/Rap2/IP3R | ↑ ER calcium release | Modulates synaptic vesicle dynamics |
In Alzheimer’s models, CP671305 rescues Aβ-induced CREB phosphorylation deficits and reverses dendritic spine loss by 75% [6]. This positions PDE4-D NAMs as disease-modifying agents for neurodegenerative disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7